N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide
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Overview
Description
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide typically involves the formation of the isoxazole ring followed by the attachment of the isonicotinamide moiety. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds, which forms the isoxazole ring. The nitrile oxide can be generated in situ from the corresponding hydroximoyl chloride in the presence of a base. The reaction conditions often include solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
Industry: It is used in the development of new pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride: This compound has similar structural features but different substituents, leading to variations in biological activity.
N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)isonicotinamide derivatives: These compounds share the isonicotinamide moiety but have a different heterocyclic ring, resulting in distinct biological properties.
Uniqueness
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)isonicotinamide is unique due to its specific combination of the isoxazole ring and the isonicotinamide moiety, which imparts a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-15-4-3-13(9-17(15)24-2)16-10-14(21-25-16)11-20-18(22)12-5-7-19-8-6-12/h3-10H,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMTUIURMGGVBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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